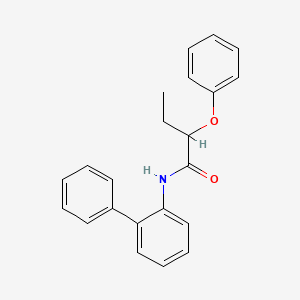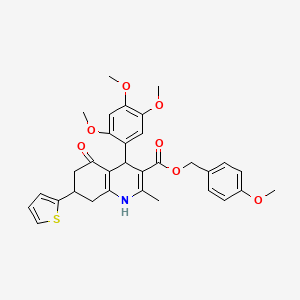![molecular formula C19H28BrNO5 B4074194 1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate](/img/structure/B4074194.png)
1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate
Descripción general
Descripción
1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate, also known as VU0467485, is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). It enhances the activity of M4 receptors by binding to an allosteric site on the receptor, resulting in an increase in the affinity of the receptor for acetylcholine. This leads to an increase in the activity of the cholinergic system, which is involved in various cognitive and motor functions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of the cholinergic system, which is involved in various cognitive and motor functions. It has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive function. Furthermore, it has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate has several advantages for lab experiments. It is highly selective for the M4 receptor subtype, which reduces the potential for off-target effects. It is also highly potent, which allows for the use of lower concentrations in experiments. However, it also has some limitations. It is relatively new and has not been extensively studied in humans, which limits its potential therapeutic applications. Furthermore, it has a short half-life, which may limit its duration of action in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals. Furthermore, it may be useful to investigate its potential as a treatment for drug addiction. Finally, it may be useful to investigate its potential as a tool for studying the role of the cholinergic system in various physiological and pathological conditions.
Conclusion:
This compound is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia, improve motor function in animal models of Parkinson's disease, and reduce drug-seeking behavior in animal models of addiction. However, further research is needed to fully understand its potential therapeutic applications and limitations.
Aplicaciones Científicas De Investigación
1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. It has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, it has been shown to improve motor function in animal models of Parkinson's disease. Furthermore, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-[4-(4-bromo-2-methylphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.C2H2O4/c1-15-14-16(18)8-9-17(15)20-13-7-6-12-19-10-4-2-3-5-11-19;3-1(4)2(5)6/h8-9,14H,2-7,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTAPBNWKZOLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3-bromophenoxy)ethyl]piperazine oxalate](/img/structure/B4074127.png)
![1-[2-(3-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074135.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenyl)acetamide](/img/structure/B4074140.png)
![1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074145.png)
![N-allyl-N-[2-(3-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074152.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4074153.png)
![1-[3-(2-methoxy-4-methylphenoxy)propyl]piperazine hydrochloride](/img/structure/B4074156.png)
![2-({[4-(1-ethylpropyl)-1-piperazinyl]acetyl}amino)-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4074162.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074179.png)

![ethyl (2-{[2-(4-nitrophenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4074199.png)
